molecular formula C12H14N2O2 B10978434 propan-2-yl 1H-benzimidazol-1-ylacetate

propan-2-yl 1H-benzimidazol-1-ylacetate

Cat. No.: B10978434
M. Wt: 218.25 g/mol
InChI Key: QYPIPPYVZKTNMD-UHFFFAOYSA-N
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Description

ISOPROPYL 2-(1H-1,3-BENZIMIDAZOL-1-YL)ACETATE is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 2-(1H-1,3-BENZIMIDAZOL-1-YL)ACETATE typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by esterification with isopropyl acetate. The reaction conditions often include the use of a catalyst such as sodium metabisulphite and a solvent mixture under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 2-(1H-1,3-BENZIMIDAZOL-1-YL)ACETATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions 2 and 5.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

ISOPROPYL 2-(1H-1,3-BENZIMIDAZOL-1-YL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ISOPROPYL 2-(1H-1,3-BENZIMIDAZOL-1-YL)ACETATE involves its interaction with specific molecular targets in cells. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication and protein synthesis, which is particularly useful in anticancer and antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

  • 2-Phenylbenzimidazole
  • 5,6-Dimethylbenzimidazole
  • Nocodazole

Uniqueness

ISOPROPYL 2-(1H-1,3-BENZIMIDAZOL-1-YL)ACETATE is unique due to its specific ester functional group, which can enhance its solubility and bioavailability compared to other benzimidazole derivatives. This makes it a promising candidate for further research and development in various scientific fields .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

propan-2-yl 2-(benzimidazol-1-yl)acetate

InChI

InChI=1S/C12H14N2O2/c1-9(2)16-12(15)7-14-8-13-10-5-3-4-6-11(10)14/h3-6,8-9H,7H2,1-2H3

InChI Key

QYPIPPYVZKTNMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CN1C=NC2=CC=CC=C21

Origin of Product

United States

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